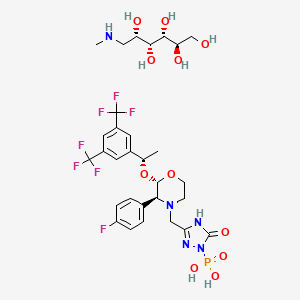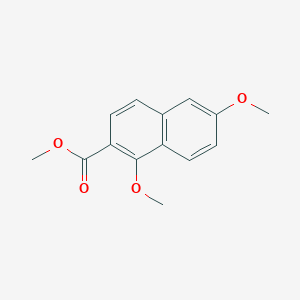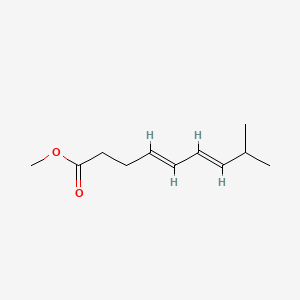
Methyl (4E,6E)-8-Methylnona-4,6-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4E,6E)-8-Methylnona-4,6-dienoate is an organic compound characterized by its unique structure, which includes conjugated double bonds and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4E,6E)-8-Methylnona-4,6-dienoate typically involves the use of commercially available starting materials. One common method includes the Sonogashira coupling reaction, which forms the conjugated double bonds. This reaction involves the coupling of an alkyne with an alkene in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often require a base, such as triethylamine, and are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and efficiency. The use of continuous flow reactors can enhance the scalability of the process, ensuring consistent product quality and reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (4E,6E)-8-Methylnona-4,6-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bonds to single bonds, producing saturated esters. Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Sodium hydroxide in an alcohol solvent for ester hydrolysis.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated esters.
Substitution: Different esters or acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (4E,6E)-8-Methylnona-4,6-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical properties
Wirkmechanismus
The mechanism of action of Methyl (4E,6E)-8-Methylnona-4,6-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The conjugated double bonds and ester group allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2E,4E,6Z)-decatrienoate: Another ester with conjugated double bonds, used as a pheromone in pest control.
5-Ethyl-3-methyl-2E,4E,6E-nonatriene: A hydrocarbon with similar conjugated double bonds, studied for its role in plant biology.
Uniqueness
Methyl (4E,6E)-8-Methylnona-4,6-dienoate is unique due to its specific arrangement of double bonds and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H18O2 |
|---|---|
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
methyl (4E,6E)-8-methylnona-4,6-dienoate |
InChI |
InChI=1S/C11H18O2/c1-10(2)8-6-4-5-7-9-11(12)13-3/h4-6,8,10H,7,9H2,1-3H3/b5-4+,8-6+ |
InChI-Schlüssel |
RFTAACUYKGDGNP-DVBIZMGNSA-N |
Isomerische SMILES |
CC(C)/C=C/C=C/CCC(=O)OC |
Kanonische SMILES |
CC(C)C=CC=CCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



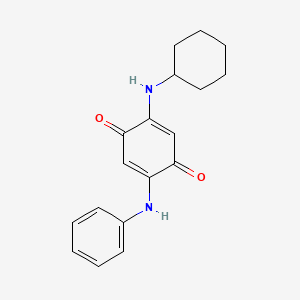
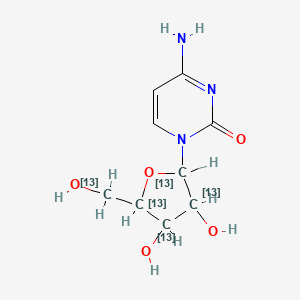
![11-(2-piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B13859195.png)

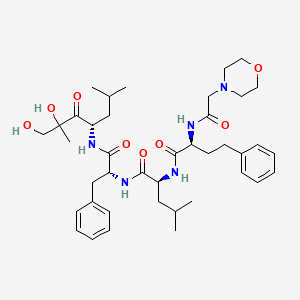
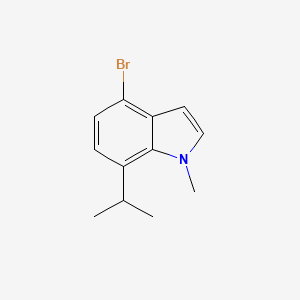
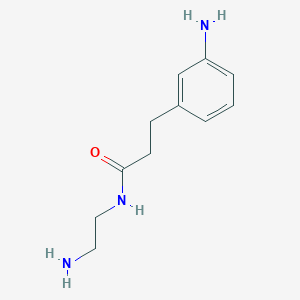
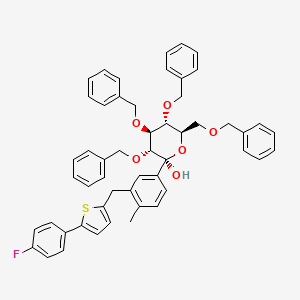
![1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B13859229.png)
![5,7-Dioxaspiro[2.5]octan-6-one](/img/structure/B13859232.png)
